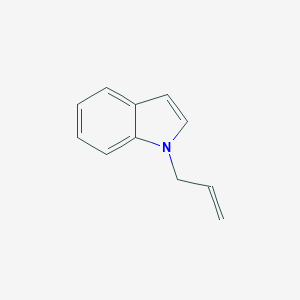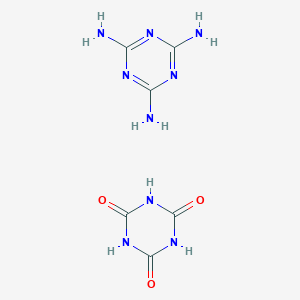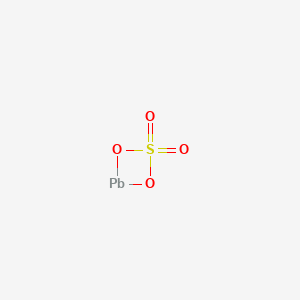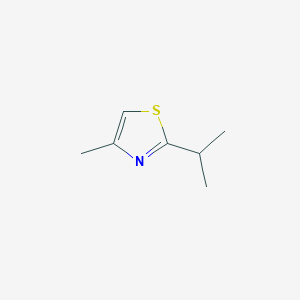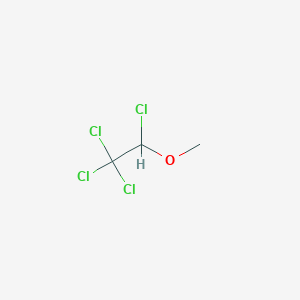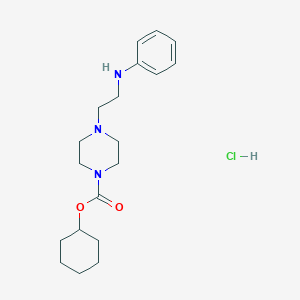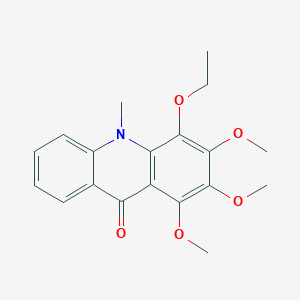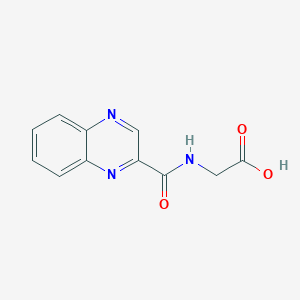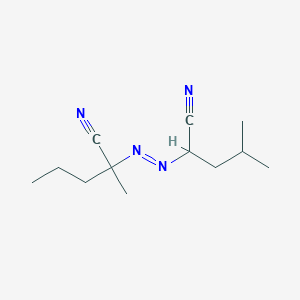
2,4'-Dimethyl-2,2'-azodivaleronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'2,4'-Dimethyl-2,2'-azodivaleronitrile' is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as Vazo 67, and it is a free radical initiator that is widely used in various fields of research, including polymer chemistry, material science, and biochemistry.
Mecanismo De Acción
The mechanism of action of '2,4'-Dimethyl-2,2'-azodivaleronitrile' involves the generation of free radicals through thermal decomposition. These free radicals initiate polymerization reactions by reacting with monomers and initiating chain reactions. The high reactivity of this compound makes it an effective initiator for various polymerization reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of '2,4'-Dimethyl-2,2'-azodivaleronitrile' on living organisms. However, studies have shown that this compound can cause skin irritation and allergic reactions in some individuals. It is important to handle this compound with care and follow proper safety protocols during its use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using '2,4'-Dimethyl-2,2'-azodivaleronitrile' in lab experiments include its high reactivity, which makes it an effective initiator for various polymerization reactions. Additionally, this compound is readily available and relatively inexpensive, making it a popular choice for research. However, the limitations of using this compound include its potential toxicity and the need for proper safety protocols during its use.
Direcciones Futuras
There are several future directions for research on '2,4'-Dimethyl-2,2'-azodivaleronitrile.' One potential area of research is the development of new and more efficient methods for synthesizing this compound. Additionally, there is a need for further research on the biochemical and physiological effects of this compound on living organisms. Finally, there is a need for research on the potential applications of this compound in other fields, such as medicine and agriculture.
Conclusion
In summary, '2,4'-Dimethyl-2,2'-azodivaleronitrile' is a highly reactive compound that has numerous applications in scientific research, particularly in the field of polymer chemistry. While there are limitations to its use, this compound remains a popular choice for researchers due to its effectiveness as a radical initiator. Further research is needed to fully understand the potential applications and limitations of this compound.
Métodos De Síntesis
The synthesis of '2,4'-Dimethyl-2,2'-azodivaleronitrile' involves the reaction of 2,4-pentanedione with hydrazine hydrate and sodium nitrite. This reaction produces a yellow crystalline compound that is highly reactive and can initiate radical polymerization reactions.
Aplicaciones Científicas De Investigación
'2,4'-Dimethyl-2,2'-azodivaleronitrile' has numerous applications in scientific research, particularly in the field of polymer chemistry. It is commonly used as a radical initiator for the synthesis of various polymers, including polyacrylates, polystyrene, and polyvinyl chloride. Additionally, this compound is also used in the production of adhesives, coatings, and other materials.
Propiedades
Número CAS |
15457-18-8 |
|---|---|
Nombre del producto |
2,4'-Dimethyl-2,2'-azodivaleronitrile |
Fórmula molecular |
C12H20N4 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-[(1-cyano-3-methylbutyl)diazenyl]-2-methylpentanenitrile |
InChI |
InChI=1S/C12H20N4/c1-5-6-12(4,9-14)16-15-11(8-13)7-10(2)3/h10-11H,5-7H2,1-4H3 |
Clave InChI |
CVLPHLARBKIAPB-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
SMILES canónico |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
Otros números CAS |
15457-18-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



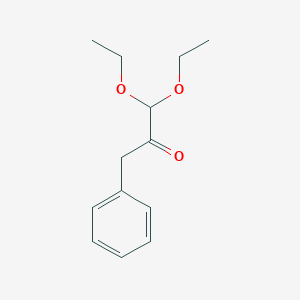
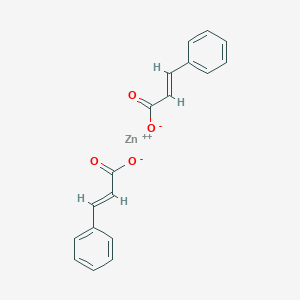
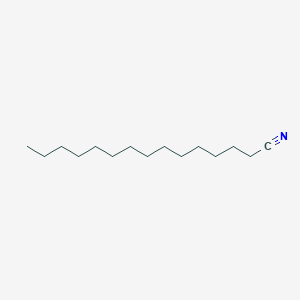
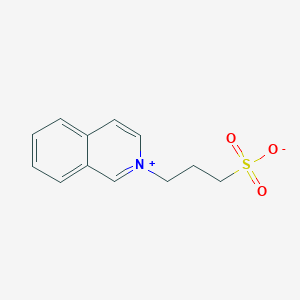
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
